Ethyl methyl disulfide chemical properties
Ethyl methyl disulfide chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Disulfide
Abstract
Ethyl methyl disulfide (EMDS) is an asymmetric organosulfur compound with the chemical formula C₃H₈S₂. Characterized by a distinctive sulfurous, truffle-like aroma, this volatile compound is a subject of interest in fields ranging from food science to toxicology and drug development. Its disulfide bond is a key functional group that dictates its reactivity, particularly in biological systems where thiol-disulfide exchange reactions are paramount. This guide provides a comprehensive overview of the core chemical properties of EMDS, detailing its structure, synthesis, analytical characterization, and reactivity. The content is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule.
Chemical Identity and Structure
Ethyl methyl disulfide is systematically known as (methyldisulfanyl)ethane.[1][2][3] It belongs to the dialkyl disulfide class of organic compounds, which are defined by an R-S-S-R' structure.[4][5] In EMDS, the R group is a methyl (-CH₃) moiety and the R' group is an ethyl (-CH₂CH₃) moiety.
Key Identifiers:
Caption: Chemical structure of Ethyl Methyl Disulfide.
Physicochemical Properties
The physical and chemical properties of EMDS are fundamental to its behavior in both laboratory and biological settings. Its volatility and solubility, in particular, influence its aroma profile, environmental fate, and interaction with biological membranes.
| Property | Value | Source(s) |
| Molecular Weight | 108.23 g/mol | [1][3][8][9] |
| Physical State | Clear, colorless to pale yellow liquid | [1][2] |
| Odor | Strong, sulfurous, truffle-like | [3][4][8][10] |
| Boiling Point | 137 °C at 760 mmHg | [1][3][4][10] |
| Melting Point | -105.91 °C | [3][9] |
| Density | 1.017 - 1.027 g/cm³ at 20 °C | [1][3] |
| Vapor Pressure | ~17.85 mmHg at 25 °C (estimated) | [7] |
| Water Solubility | Insoluble (1055 mg/L at 25 °C, estimated) | [1][2][4][7][8] |
| Solvent Solubility | Soluble in non-polar solvents and ethanol | [1][2][8] |
| LogP (o/w) | 1.3 - 2.66 (estimated) | [3][4][7] |
| Refractive Index | 1.410 - 1.418 | [1] |
Natural Occurrence and Synthesis
Natural Occurrence
EMDS is a naturally occurring volatile organic compound found in a variety of plants and foods. Its presence is a result of the enzymatic degradation of sulfur-containing precursors. It is a significant contributor to the characteristic aromas of many foods.[3]
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Primary Sources: Kohlrabi (Brassica oleracea var. gongylodes), onions (Allium cepa), cabbage (Brassica oleracea), and durian (Durio zibethinus).[3][4][10]
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Biochemical Significance: The presence of EMDS in these foods suggests it could serve as a potential biomarker for their consumption.[3][4]
Chemical Synthesis
The synthesis of asymmetric disulfides like EMDS requires controlled reaction conditions to prevent the formation of symmetric disulfides (dimethyl disulfide and diethyl disulfide) as byproducts.
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Photochemical Synthesis: A common laboratory-scale method involves the co-photolysis of a mixture of dimethyl disulfide and diethyl disulfide.[3] UV irradiation at wavelengths between 230-280 nm cleaves the S-S bonds, and the resulting thiyl radicals recombine to form a statistical mixture of dimethyl disulfide, diethyl disulfide, and the desired ethyl methyl disulfide.[3] The rationale for co-photolysis is to generate both methylthiyl and ethylthiyl radicals in the same reaction vessel, enabling their cross-combination.
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Industrial Preparation: Patented industrial processes often involve the reaction of steam containing a mixture of methanethiol and ethanethiol with a reactive iron oxide catalyst.[10] This method provides a scalable route to the compound.
Caption: Workflow for the photochemical synthesis of EMDS.
Reactivity and Stability
The chemistry of ethyl methyl disulfide is dominated by the disulfide bond (-S-S-). This bond has a relatively low dissociation energy, making it susceptible to cleavage by nucleophiles, radicals, and redox processes.
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Thiol-Disulfide Exchange: This is a hallmark reaction of disulfides and is critically important in biological chemistry, particularly in protein folding and redox regulation. EMDS can react with a thiol (R-SH) to form a new mixed disulfide and release a different thiol. This equilibrium reaction is fundamental to its potential interactions with cysteine residues in proteins or with glutathione.
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Oxidation: The sulfur atoms in EMDS are in a low oxidation state and can be oxidized by various agents. Oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R') and subsequently to more highly oxidized species. Information on the oxidation of the related compound methyl ethyl sulfide suggests that stable oxidation products could include aldehydes like acetaldehyde and formaldehyde.[3]
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Stability and Storage: EMDS is a flammable liquid.[1][11] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Proper grounding is necessary to prevent static discharge.[11][12]
Spectroscopic and Analytical Characterization
Unambiguous identification and quantification of EMDS require modern analytical techniques. Given its volatility, gas chromatography is the separation method of choice, typically coupled with mass spectrometry for detection.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for analyzing EMDS. Under electron ionization (EI), the molecule fragments in a predictable manner, producing a characteristic mass spectrum. Data from the National Institute of Standards and Technology (NIST) shows major peaks that can be used for identification.[1][6]
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Molecular Ion (M⁺): m/z 108
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Key Fragments: m/z 80, m/z 29[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The asymmetric nature of EMDS results in three distinct carbon signals.
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¹³C NMR Data: Spectral information is available in public databases, confirming the three unique carbon environments in the methyl and ethyl groups.[1][13]
Experimental Protocol: GC-MS Analysis of Ethyl Methyl Disulfide
This protocol outlines a standard method for the qualitative and quantitative analysis of EMDS in a solvent matrix. The choice of a non-polar column is based on the non-polar nature of the analyte.
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Sample Preparation: Prepare a stock solution of EMDS (e.g., 1000 ppm) in a suitable volatile solvent like dichloromethane or hexane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution.
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GC-MS Instrument Setup:
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Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The non-polar stationary phase provides good separation for volatile, non-polar compounds like EMDS.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Set to splitless mode for low concentrations or split mode (e.g., 20:1) for higher concentrations. Inlet temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation from solvent and other potential contaminants.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-200.
-
-
-
Data Acquisition: Inject 1 µL of each standard and sample. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Data Analysis:
-
Identify the EMDS peak in the chromatogram based on its retention time (determined from a standard injection).
-
Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).[6]
-
For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 108) versus concentration for the standards. Calculate the concentration of EMDS in unknown samples using the regression equation from the calibration curve.
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Caption: Workflow for the analysis of EMDS by GC-MS.
Biological and Toxicological Profile
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Flavor and Fragrance: EMDS is used as a flavoring agent in food products, particularly in savory, meat, and onion/garlic type flavors.[2][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]
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Toxicology: While generally regarded as safe for its intended use in food, concentrated EMDS is a hazardous substance. It is an extremely flammable liquid.[1][11] It is considered harmful if swallowed and can cause skin, serious eye, and respiratory irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the pure compound in a laboratory setting.[11][12]
Conclusion
Ethyl methyl disulfide is a simple yet significant organosulfur compound whose properties are of interest across multiple scientific disciplines. Its defining feature, the disulfide bond, imparts a specific reactivity that is crucial for its role in food chemistry and its potential interactions within biological systems. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is essential for professionals working with this molecule, whether for developing new flavors, studying metabolic pathways, or assessing its toxicological impact in drug development and safety science.
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Human Metabolome Database. (2012). Showing metabocard for Ethyl methyl disulfide (HMDB0032912). Retrieved from [Link].
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